molecular formula C9H14O6 B7797629 (1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane

(1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane

Cat. No.: B7797629
M. Wt: 218.20 g/mol
InChI Key: QQQVHHWRMWBKNS-HXFLIBJXSA-N
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Description

(1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane is a complex organic compound known for its unique structure and properties. This compound belongs to the class of polyethers and is characterized by its tricyclic framework with multiple oxygen atoms. The presence of six oxygen atoms within the tricyclic structure imparts significant chemical reactivity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor containing multiple hydroxyl groups. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Additionally, protecting groups may be employed to prevent unwanted side reactions during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. The process typically includes the optimization of reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis. The final product is purified using techniques such as chromatography or recrystallization to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can convert the compound into simpler polyethers or alcohols.

    Substitution: The oxygen atoms within the structure can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction can produce alcohols. Substitution reactions result in various derivatives with modified functional groups.

Scientific Research Applications

(1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a molecular probe or drug delivery agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple oxygen atoms can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. These interactions can modulate enzyme activity, signal transduction, or cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Crown Ethers: Similar polyether compounds with cyclic structures and multiple oxygen atoms.

    Cyclodextrins: Cyclic oligosaccharides with multiple hydroxyl groups, used in drug delivery and molecular encapsulation.

    Polyethylene Glycol: Linear polyether with repeating ethylene oxide units, widely used in pharmaceuticals and biotechnology.

Uniqueness

(1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane is unique due to its tricyclic structure and specific stereochemistry. This configuration imparts distinct chemical reactivity and potential for specialized applications compared to other polyethers and cyclic compounds.

Properties

IUPAC Name

(1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-6-8(14-3-10-1)9-7(13-5-12-6)2-11-4-15-9/h6-9H,1-5H2/t6-,7-,8+,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQVHHWRMWBKNS-HXFLIBJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C(COCO3)OCO2)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H]3[C@@H](COCO3)OCO2)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5434-31-1
Record name 1,3:2,5:4,6-tri-O-methylene-D-mannitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.182
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane
Reactant of Route 2
Reactant of Route 2
(1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane
Reactant of Route 3
Reactant of Route 3
(1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane
Reactant of Route 4
(1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane
Reactant of Route 5
(1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane
Reactant of Route 6
(1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane

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